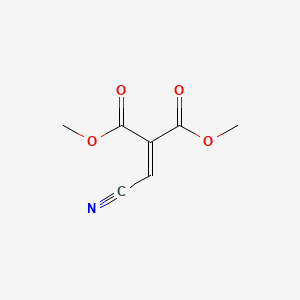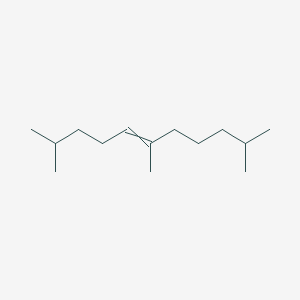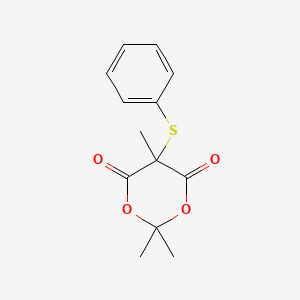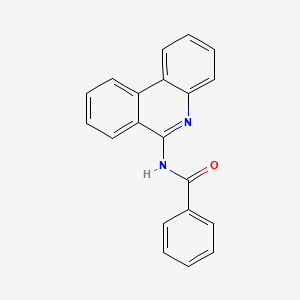
Magnesium methyl sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium methyl sulfinate is an organosulfur compound that features a magnesium cation and a methyl sulfinate anion. This compound is part of the broader class of sulfinates, which are known for their versatile reactivity and stability. Sulfinates are often used as intermediates in organic synthesis due to their ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium methyl sulfinate can be synthesized through the reaction of methyl sulfinic acid with a magnesium salt, such as magnesium chloride. The reaction typically occurs in an aqueous medium and may require a base to facilitate the formation of the sulfinate anion.
Industrial Production Methods
Industrial production of this compound often involves the reduction of sulfonyl chlorides with sodium sulfite, followed by the introduction of a magnesium source. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium methyl sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted sulfinates
Applications De Recherche Scientifique
Magnesium methyl sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which magnesium methyl sulfinate exerts its effects involves the interaction of the sulfinate anion with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify other molecules. This reactivity is crucial for its role in organic synthesis and biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methyl sulfinate
- Potassium methyl sulfinate
- Calcium methyl sulfinate
Uniqueness
Magnesium methyl sulfinate is unique due to the presence of the magnesium cation, which can influence the reactivity and stability of the compound. Compared to its sodium and potassium counterparts, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications where other sulfinates may not be as effective.
Propriétés
Numéro CAS |
63794-02-5 |
|---|---|
Formule moléculaire |
C2H6MgO4S2 |
Poids moléculaire |
182.51 g/mol |
Nom IUPAC |
magnesium;methanesulfinate |
InChI |
InChI=1S/2CH4O2S.Mg/c2*1-4(2)3;/h2*1H3,(H,2,3);/q;;+2/p-2 |
Clé InChI |
NSFUOQCLHUVYCH-UHFFFAOYSA-L |
SMILES canonique |
CS(=O)[O-].CS(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


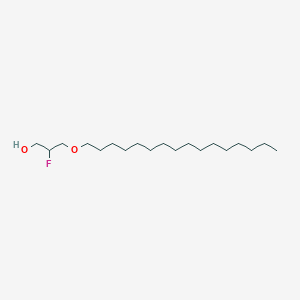
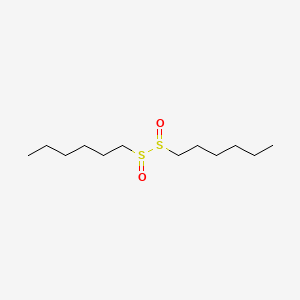
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
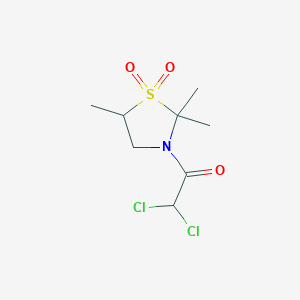
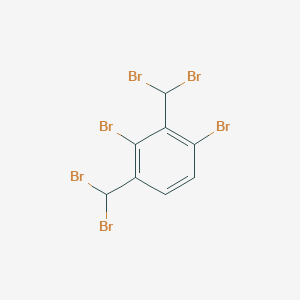
![[(2,4,6-Tribromophenyl)imino]-lambda~4~-sulfanethione](/img/structure/B14509685.png)
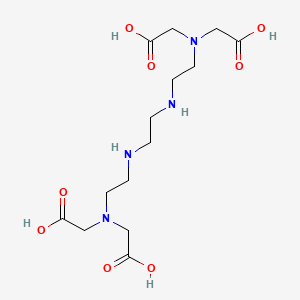


![(1E)-N-{2-[(E)-Benzylideneamino]ethyl}butan-1-imine](/img/structure/B14509704.png)
